1-Undecyl-1H-pyrazol-3-amine
Description
1-Undecyl-1H-pyrazol-3-amine is a pyrazole derivative featuring an 11-carbon alkyl chain (undecyl group) at the N1 position and an amine group at the C3 position. Pyrazole-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and diverse substitution patterns .
Properties
Molecular Formula |
C14H27N3 |
|---|---|
Molecular Weight |
237.38 g/mol |
IUPAC Name |
1-undecylpyrazol-3-amine |
InChI |
InChI=1S/C14H27N3/c1-2-3-4-5-6-7-8-9-10-12-17-13-11-14(15)16-17/h11,13H,2-10,12H2,1H3,(H2,15,16) |
InChI Key |
HZTYPKVZTHAECJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCN1C=CC(=N1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Structural Diversity
Key Observations :
- Lipophilicity : The undecyl chain in this compound significantly increases its lipophilicity compared to shorter alkyl (e.g., methyl ) or aromatic (e.g., benzyl ) substituents. This property may enhance membrane permeability in biological systems.
- Steric Hindrance : Bulky substituents like cyclopropylamine or undecyl may hinder intermolecular interactions, affecting crystallization or binding to biological targets.
Comparison :
Physicochemical and Spectroscopic Properties
- Melting Points :
- ¹H NMR Shifts :
- Solubility : The undecyl derivative is likely insoluble in water but soluble in organic solvents (e.g., chloroform), contrasting with polar analogs like 1-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine .
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